Didesmethylsibutramine

Monoamine Transporters Enantioselectivity Binding Affinity

Didesmethylsibutramine (also known as dinorsibutramine, bisnorsibutramine, BTS-54505, or M2) is the primary amine metabolite of the anorectic drug sibutramine. It acts as a triple monoamine reuptake inhibitor, blocking the reabsorption of norepinephrine, serotonin, and dopamine from neuronal synapses.

Molecular Formula C15H22ClN
Molecular Weight 251.79 g/mol
CAS No. 84467-54-9
Cat. No. B018375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesmethylsibutramine
CAS84467-54-9
Synonyms(R)-DDMS
BTS 54 524
BTS 54524
BTS-54524
di-desmethylsibutramine
didesmethylsibutramine
Meridia
mono-desmethylsibutramine
N-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutyl-N,N-dimethylamine HCl
Reductil
sibutramine
sibutramine hydrochloride
Molecular FormulaC15H22ClN
Molecular Weight251.79 g/mol
Structural Identifiers
SMILESCC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3
InChIKeyWQSACWZKKZPCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Didesmethylsibutramine (CAS 84467-54-9): The Active Primary Amine Metabolite of Sibutramine


Didesmethylsibutramine (also known as dinorsibutramine, bisnorsibutramine, BTS-54505, or M2) is the primary amine metabolite of the anorectic drug sibutramine [1]. It acts as a triple monoamine reuptake inhibitor, blocking the reabsorption of norepinephrine, serotonin, and dopamine from neuronal synapses [2]. This mechanism underlies its investigation as a potent anorectic and thermogenic agent. As a key active metabolite, its distinct pharmacological profile compared to the parent compound and other metabolites is critical for accurate pharmacological and toxicological research.

Why Didesmethylsibutramine (CAS 84467-54-9) Cannot Be Substituted by Sibutramine or Other Class Analogs


In the sibutramine metabolic pathway, the parent compound is a relatively weak reuptake inhibitor, while its desmethyl metabolites are significantly more potent in vitro [1]. Didesmethylsibutramine, as the primary amine metabolite, exhibits a distinct balance of norepinephrine, serotonin, and dopamine reuptake inhibition compared to both sibutramine and the secondary amine metabolite, desmethylsibutramine [2]. Furthermore, the pharmacological activity is highly enantioselective; the (R)-enantiomer is a far more potent anorectic and reuptake inhibitor than the (S)-enantiomer, with differences in affinity for monoamine transporters varying by orders of magnitude [3]. Substituting a racemic mixture or a different metabolite would introduce a vastly different pharmacological profile, invalidating research aimed at isolating specific mechanisms or toxicological effects.

Quantitative Differentiation of Didesmethylsibutramine (CAS 84467-54-9): A Head-to-Head Evidence Guide for Scientific Procurement


Enantioselective Monoamine Transporter Affinity of Didesmethylsibutramine

The (R)-enantiomer of didesmethylsibutramine exhibits a markedly different affinity profile for monoamine transporters compared to the (S)-enantiomer. For the norepinephrine transporter (NET), the (R)-enantiomer is approximately 5 times more potent than the (S)-enantiomer. This difference is even more pronounced for the serotonin transporter (SERT), where the (R)-enantiomer is over 30 times more potent than the (S)-enantiomer [1].

Monoamine Transporters Enantioselectivity Binding Affinity

Comparative In Vitro Monoamine Reuptake Inhibition: Didesmethylsibutramine vs. Sibutramine

Didesmethylsibutramine (BTS 54 505) is a significantly more potent inhibitor of monoamine reuptake in vitro than its parent compound, sibutramine. While sibutramine is a weak reuptake inhibitor, its primary amine metabolite is a potent inhibitor of both norepinephrine and serotonin reuptake [1]. This potency differential is a key reason the pharmacological effects of sibutramine are largely attributed to its active metabolites [2].

Reuptake Inhibition In Vitro Pharmacology Comparative Potency

In Vivo Anorectic Potency: (R)-Didesmethylsibutramine vs. Racemic Sibutramine

In a direct comparison of anorectic effects in rats, the (R)-enantiomer of didesmethylsibutramine demonstrated significantly greater potency than racemic sibutramine. This was assessed by measuring food intake reduction at doses ranging from 2.5-10 mg/kg (i.p.) [1].

Anorectic Activity In Vivo Efficacy Enantioselective Pharmacology

Thermogenic Efficacy: Didesmethylsibutramine (Metabolite 2) vs. Duloxetine and Bupropion

Didesmethylsibutramine (referred to as Metabolite 2 or BTS 54 505) was compared to duloxetine and bupropion for its thermogenic effects in rats. It produced a sustained increase in oxygen consumption (VO2) for over 150 minutes, whereas duloxetine was 'far less effective' and the effect of bupropion was 'less prolonged' [1].

Thermogenesis Energy Expenditure Comparative Pharmacology

Vascular Reactivity: Didesmethylsibutramine (BTS 54 505) Lacks Direct Vasoconstrictor Sensitization

In studies on isolated rat mesenteric vessels, didesmethylsibutramine (BTS 54 505) did not enhance vessel sensitivity to norepinephrine, whereas the secondary amine metabolite, desmethylsibutramine (BTS 54 354), caused a significant leftward shift in the norepinephrine concentration-response curve, indicating a potentiation of vasoconstriction [1].

Cardiovascular Safety Vascular Pharmacology Metabolite Differentiation

Optimal Research and Industrial Application Scenarios for Didesmethylsibutramine (CAS 84467-54-9)


Forensic Toxicology and Adulterant Screening in Dietary Supplements

Given its identification as an adulterant in weight loss supplements and its well-characterized metabolic profile [5], the procurement of high-purity didesmethylsibutramine is essential as a certified reference standard for analytical toxicology laboratories. It enables the development and validation of sensitive LC-MS/MS methods for the unequivocal detection and quantification of this illegal additive in complex matrices, ensuring consumer safety and regulatory compliance [4].

Enantioselective Pharmacological Studies of Monoamine Transporters

The stark difference in transporter affinities between (R)- and (S)-didesmethylsibutramine [5] makes enantiomerically pure samples of this compound indispensable tools for neuroscience research. Procuring a specific enantiomer allows for the precise dissection of the role of SERT, NET, and DAT in behaviors such as feeding, locomotion, and mood, which is impossible with the racemic mixture [4].

In Vivo Studies on Thermogenesis and Energy Expenditure

The sustained and potent thermogenic effect of didesmethylsibutramine (Metabolite 2) compared to other reuptake inhibitors like duloxetine and bupropion [5] makes it a valuable research tool for investigating mechanisms of energy expenditure. Its procurement supports studies on brown adipose tissue activation and metabolic rate in rodent models of obesity, helping to differentiate pathways involved in weight management.

Technical Documentation Hub

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28 linked technical documents
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